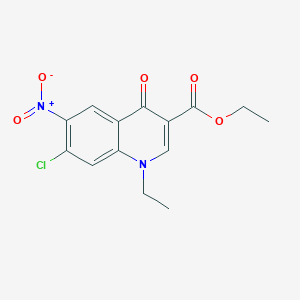

Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Descripción

Historical Development of Quinolone Derivatives

The evolutionary pathway leading to compounds such as this compound began in the early 1960s with the serendipitous discovery of nalidixic acid. The prototypical quinolone, nalidixic acid, was discovered as a by-product during the synthesis of anti-malarial quinine compounds and was subsequently found to act by inhibiting the activity of bacterial topoisomerase type II enzymes. In 1967, nalidixic acid was approved for clinical treatment of urinary tract infections caused by Gram-negative bacteria, though its use was initially limited due to narrow spectrum activity, low serum concentrations achieved, high inhibitory concentrations required, and several adverse effects.

The development of quinolone derivatives progressed through distinct generations, with each iteration incorporating structural modifications designed to enhance antimicrobial activity and broaden therapeutic applications. The first second-generation quinolone, flumequine, demonstrated that adding a fluorine atom at the R6 position could significantly improve the spectrum of activity. This discovery proved transformative, as almost all subsequent quinolone antibiotics became designated as fluoroquinolones, with the exception of the most recent compounds from the fourth generation.

The structural evolution continued with the addition of piperazine rings to the R7 position and cyclopropyl groups to the R1 position. The R7 piperazine ring improved Gram-negative potency, while the cyclopropyl group enhanced overall compound activity. These modifications culminated in compounds like ciprofloxacin, which became the most active compound among early second-generation derivatives and remains a first-choice treatment against Pseudomonas aeruginosa.

The historical trajectory of quinolone development reveals a systematic approach to medicinal chemistry optimization. Imperial Chemical Industries was among the first to disclose quinolone antibacterials in patent literature, with specific coverage of quinolone core structures and particular interest in antibacterial 6-nitro-3-carboxy substituted quinolones. This early recognition of the importance of nitro substitution patterns presaged the development of compounds such as this compound.

Structural Classification Within the Quinoline Family

This compound belongs to the broader quinoline family, which encompasses two major structural classes: quinolones and naphthyridones. The distinction between these classes is determined by the position of nitrogen atoms within the bicyclic ring system, with quinolones containing a carbon atom at the X position and naphthyridones containing a nitrogen atom at the corresponding position.

The compound exhibits the characteristic 4-oxo-1,4-dihydroquinoline-3-carboxylate framework that defines the quinolone pharmacophore. This structural motif consists of a bicyclic quinoline ring system with a ketone functionality at the 4-position and a carboxylate ester group at the 3-position. The 1,4-dihydro designation indicates partial saturation of the ring system, which is crucial for biological activity.

The specific substitution pattern of this compound incorporates several key structural features that influence its chemical and biological properties. The chlorine atom at the 7-position represents a halogen substitution that typically enhances antimicrobial potency and affects pharmacokinetic properties. The nitro group at the 6-position introduces a strongly electron-withdrawing functionality that significantly impacts the electronic distribution within the molecule and can influence both binding affinity and metabolic stability.

The N1-ethyl substitution provides alkyl modification that affects molecular lipophilicity and tissue penetration characteristics. This substitution pattern differentiates the compound from related derivatives that may contain cyclopropyl or other alkyl groups at this position. The ethyl ester functionality at the 3-position carboxylate represents a prodrug approach, where the ester can be hydrolyzed in vivo to generate the corresponding carboxylic acid, which typically exhibits enhanced antimicrobial activity.

| Structural Feature | Position | Chemical Significance |

|---|---|---|

| Chlorine substituent | 7-position | Enhanced antimicrobial potency |

| Nitro group | 6-position | Electron-withdrawing effects |

| Ethyl group | N1-position | Lipophilicity modulation |

| Ethyl ester | 3-position | Prodrug functionality |

| Ketone | 4-position | Core pharmacophore |

Academic Significance in Medicinal Chemistry Research

The academic significance of this compound extends across multiple domains of medicinal chemistry research, serving as both a synthetic intermediate and a model compound for structure-activity relationship studies. Within the context of antibiotic development, this compound represents an important example of how systematic structural modification can be employed to optimize pharmacological properties while maintaining the essential features required for biological activity.

The compound has found particular utility in microwave-assisted synthesis methodologies, which represent a significant advancement in synthetic efficiency for quinolone derivatives. Research has demonstrated that microwave-assisted approaches can dramatically reduce reaction times, improve yields, and simplify work-up procedures compared to conventional heating methods. These synthetic innovations have important implications for both laboratory-scale research and potential industrial applications, particularly given the ongoing need for new quinolone derivatives to address emerging bacterial resistance patterns.

From a mechanistic perspective, this compound serves as a valuable probe for understanding the molecular basis of quinolone action. Quinolones exert their antibacterial effects by inhibiting bacterial nucleic acid synthesis through disruption of topoisomerase IV and DNA gyrase enzymes, causing breakage of bacterial chromosomes. The specific substitution pattern of this compound allows researchers to investigate how individual structural modifications influence enzyme binding affinity and selectivity.

The compound also contributes to ongoing research into bacterial resistance mechanisms, which have become increasingly important as bacteria have acquired resistance to quinolones through chromosomal mutations and plasmid gene uptake. These resistance mechanisms include alterations to topoisomerase targets, quinolone modification, and reduced drug accumulation through decreased uptake or increased efflux. Understanding how specific structural features like the 6-nitro and 7-chloro substituents affect susceptibility to these resistance mechanisms is crucial for designing next-generation antibiotics.

Propiedades

IUPAC Name |

ethyl 7-chloro-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O5/c1-3-16-7-9(14(19)22-4-2)13(18)8-5-12(17(20)21)10(15)6-11(8)16/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZUDEZZPLTYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347309 | |

| Record name | Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70186-33-3 | |

| Record name | Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material Preparation

- The synthesis often begins with substituted anthranilic acids or halogenated nitrobenzoic acids.

- For example, 3,4,5,6-tetrafluoroanthranilic acid can be converted to 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid by reaction with acetic anhydride and acetic acid.

- This intermediate is then transformed into the corresponding benzoyl chloride using oxalyl chloride in dichloromethane with a catalytic amount of N,N-dimethylformamide (DMF) at low temperatures (-30 °C) to avoid side reactions.

Formation of Key Intermediates

- The benzoyl chloride intermediate is reacted with triethyl orthoformate and acetic anhydride at elevated temperatures (~150 °C) to form an activated intermediate.

- Subsequently, the addition of the desired amine, such as cyclopropylamine or ethylamine, in a suitable solvent like tert-butanol leads to the formation of an amide intermediate.

- This mixture is stirred overnight to ensure complete reaction.

Cyclization to Quinolone Core

- The amide intermediate undergoes ring closure promoted by a strong base such as potassium t-butoxide.

- The reaction temperature is raised to about 50 °C and maintained for approximately 18 hours.

- This step yields the 1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester framework with the desired substituents on the aromatic ring.

Functional Group Transformations

- Introduction of the nitro group at the 6-position and chloro substituent at the 7-position can be achieved via electrophilic aromatic substitution or nucleophilic aromatic substitution (S_NAr) depending on the starting materials.

- For example, nucleophilic aromatic substitution reactions can displace chlorine atoms at activated positions with thiol-containing reagents, followed by reduction and lactamization to form heterocyclic systems.

Final Esterification and Purification

- The final compound is precipitated by acidification and purified by filtration.

- Washing with solvents such as acetonitrile and ether followed by drying under vacuum yields the pure ethyl ester product.

- Reported yields for similar compounds are high, often exceeding 90% under optimized conditions.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Benzoyl chloride formation | Oxalyl chloride, DMF catalyst, DCM | -30 °C | 1 hour | Low temp to control reactivity |

| Intermediate activation | Triethyl orthoformate, Acetic anhydride | 150 °C | 2 hours | Formation of orthoformate intermediate |

| Amine addition | Cyclopropylamine or ethylamine, tert-butanol | Room temp | Overnight | Amination step |

| Cyclization | Potassium t-butoxide | 50 °C | 18 hours | Ring closure to quinoline core |

| Acidification and precipitation | Acetic acid, 4N HCl | 100 °C | 4 hours | Product isolation |

| Purification | Filtration, washing with acetonitrile, ether | Room temp | - | Drying under vacuum |

Research Findings and Analytical Data

- The synthetic intermediates and final products are characterized by melting point determination, IR, NMR (1H, 13C), mass spectrometry, and elemental analysis.

- High-resolution mass spectrometry confirms molecular weights consistent with the proposed structures.

- NMR data (including DEPT and 2D experiments such as COSY, HMQC, HMBC) provide detailed structural assignments supporting the formation of the quinoline ring and substitution pattern.

- The presence of electron-withdrawing groups (nitro, chloro) facilitates nucleophilic aromatic substitution, enhancing the efficiency of the synthetic route.

Notes on Variations and Related Syntheses

- Similar compounds with cyclopropyl or other alkyl substitutions at the 1-position have been synthesized using analogous methods, indicating the versatility of the synthetic approach.

- Modifications in the amine component or substitution pattern on the aromatic ring can be accommodated by altering the starting materials and reaction conditions accordingly.

- The use of potassium carbonate or potassium t-butoxide as bases is critical for successful cyclization and nucleophilic substitution steps.

Análisis De Reacciones Químicas

Hydrolysis and Functional Group Transformations

Hydrolysis of imino groups under alkaline conditions (e.g., tetramethylammonium hydroxide in aqueous dioxan) selectively converts 4-imino substituents to 4-oxo groups while preserving other functional groups like nitro and chloro substituents .

| Reaction Type | Conditions | Product |

|---|---|---|

| Basic hydrolysis | Tetramethylammonium hydroxide, aqueous dioxan | 4-Oxo-3-quinolinecarboxylic acid derivative |

Nitro group reduction via hydrogenation (e.g., catalytic hydrogenation) can yield amino derivatives, which may undergo further hydrolysis or alkylation .

Stability and Reactivity

-

Thermal stability : The compound exhibits a melting point >280°C, indicating high stability under standard conditions .

-

Alkaline susceptibility : The 4-imino group is more reactive toward hydrolysis than the ester functionality, enabling selective conversion to oxo derivatives .

-

Substitution patterns : Fluoro and chloro substituents at positions 6/7 influence reactivity, with fluorine being more resistant to nucleophilic substitution during basic hydrolysis .

Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C15H13ClN2O5 | |

| Molecular weight | 337 g/mol | |

| Melting point | >280°C | |

| Solubility | Insoluble in aqueous systems |

This synthesis and reactivity profile underscores the compound’s role in medicinal chemistry, particularly in quinoline-based drug design. Further research is recommended to explore its pharmacological potential.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is its potential as an antimicrobial agent. Research indicates that compounds in the quinoline family exhibit significant antibacterial properties against various pathogens. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinoline compounds, including ethyl 7-chloro derivatives, showed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

This compound has been investigated for its anticancer properties. Research suggests that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways.

Case Study:

In vitro studies on human cancer cell lines have indicated that this compound can significantly reduce cell viability and induce apoptosis in breast cancer cells . The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Ethyl 7-chloro derivatives have shown promise in reducing inflammatory markers in cellular models.

Case Study:

A recent investigation highlighted that this compound effectively decreased levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to antimicrobial or anticancer effects. The chloro group can also participate in electrophilic substitution reactions, further modifying the biological activity of the compound.

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The following table highlights key structural differences and molecular properties of the target compound and its analogues:

Physicochemical Properties

- Melting Points : The cyclopropyl derivative () exhibits a high melting point (438 K), suggesting strong crystal packing via C–H···O/Cl interactions. The target compound’s melting point is unreported but likely comparable due to structural similarity .

- Solubility : Propargyl-substituted compounds () may show reduced aqueous solubility due to hydrophobic alkyne groups, whereas nitro groups () could improve crystallinity.

Crystallographic Insights

Crystal structures of analogues (e.g., ) reveal parallel molecular packing stabilized by C–H···O and C–H···Cl interactions, which influence solubility and stability.

Actividad Biológica

Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Molecular Structure and Composition

- Molecular Formula: C15H13ClN2O5

- Molecular Weight: 337.73 g/mol

- CAS Number: 2098500-77-5

The compound features a quinoline backbone, which is known for its biological relevance and versatility in drug design.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

These results indicate its potential as a broad-spectrum antibiotic agent.

Anticancer Activity

Recent studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| HeLa (Cervical) | 12.5 | Cervical carcinoma |

| MCF7 (Breast) | 15.0 | Breast carcinoma |

| A549 (Lung) | 10.0 | Lung carcinoma |

The compound's ability to target multiple cancer types highlights its therapeutic potential.

Neuroprotective Effects

In vivo studies have suggested that Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo can provide neuroprotection in models of ischemic stroke. The compound appears to reduce oxidative stress and inflammation in neuronal tissues.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases involved in cell signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it helps in reducing oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of Ethyl 7-chloro-1-ethyl-6-nitro against resistant strains of Staphylococcus aureus. The study concluded that the compound significantly reduced bacterial load in infected wounds compared to standard treatments.

Case Study 2: Cancer Treatment

In a preclinical model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups. The study indicated that the compound could be a viable candidate for further development as an anticancer agent.

Q & A

Q. Methodological Insight :

- Reagents : DMSO, Bu₄NI, ethylation agents.

- Conditions : 80–100°C, 6–12 hours.

- Key Step : Monitoring reaction progress via TLC or HPLC to optimize yield.

Which spectroscopic and analytical methods are employed to characterize this compound?

Basic Research Question

Structural elucidation relies on:

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 323.06 for the parent ion) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl ester protons at δ ~4.3 ppm, aromatic protons at δ ~7.5–8.5 ppm) .

- X-ray Crystallography : Resolves crystal packing (e.g., triclinic system with space group P1) and intermolecular interactions .

- Elemental Analysis : Validates C, H, N, Cl, and O composition (±0.3% deviation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.